molecular formula C24H17BO2S B8560038 2,8-Diphenyldibenzothiophen-4-boronic acid

2,8-Diphenyldibenzothiophen-4-boronic acid

Cat. No. B8560038
M. Wt: 380.3 g/mol
InChI Key: IXMJHMMAXNPBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09153787B2

Procedure details

2,8-diphenyldibenzo[b,d]thiophene (6.0) was dissolved in anhydrous tetrahydrofuran (80 mL) under nitrogen atmosphere and the solution was then cooled to −78° C. 20.0 mL of n-butyl lithium (1.6 M solution) was added dropwise into the reaction mixture and continuously stirred to equilibrate to room temperature. The reaction mixture was then cool to −60° C. and trimethyborate (5.67 mL) was added and the reaction was allowed to stir overnight. The reaction was then quenched with 20% aqueous hydrochloric acid, and extracted the organic layer with ethyl acetate; ethyl acetate layer was then washed thoroughly with water and dried over anhydrous sodium sulfate, and was evaporated to dryness to yield 4.5 g of 2,8-diphenyldibenzo[b,d]thiophene-4-boronic acid.
Name
2,8-diphenyldibenzo[b,d]thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5.67 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:25]=[CH:24][C:10]3[S:11][C:12]4[CH:17]=[CH:16][C:15]([C:18]5[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=5)=[CH:14][C:13]=4[C:9]=3[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([Li])CCC.C[O:32][B:33](OC)[O:34]C>O1CCCC1>[C:18]1([C:15]2[CH:16]=[C:17]([B:33]([OH:34])[OH:32])[C:12]3[S:11][C:10]4[CH:24]=[CH:25][C:7]([C:1]5[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=5)=[CH:8][C:9]=4[C:13]=3[CH:14]=2)[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
2,8-diphenyldibenzo[b,d]thiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC2=C(SC3=C2C=C(C=C3)C3=CC=CC=C3)C=C1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
5.67 mL
Type
reactant
Smiles
COB(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
continuously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to equilibrate to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cool to −60° C.
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with 20% aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted the organic layer with ethyl acetate
WASH
Type
WASH
Details
ethyl acetate layer was then washed thoroughly with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC2=C(SC3=C2C=C(C=C3)C3=CC=CC=C3)C(=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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